Ferrocenium hexafluorophosphate, 97% Ferrocenium hexafluorophosphate, 97%
Brand Name: Vulcanchem
CAS No.: 11077-24-0
VCID: VC0078730
InChI: InChI=1S/2C5H10.F6P.Fe/c2*1-2-4-5-3-1;1-7(2,3,4,5)6;/h2*1-5H2;;/q;;-1;
SMILES: C1=C[CH]C=C1.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Fe]
Molecular Formula: C10H20F6FeP-
Molecular Weight: 341.07 g/mol

Ferrocenium hexafluorophosphate, 97%

CAS No.: 11077-24-0

Cat. No.: VC0078730

Molecular Formula: C10H20F6FeP-

Molecular Weight: 341.07 g/mol

* For research use only. Not for human or veterinary use.

Ferrocenium hexafluorophosphate, 97% - 11077-24-0

Specification

CAS No. 11077-24-0
Molecular Formula C10H20F6FeP-
Molecular Weight 341.07 g/mol
IUPAC Name cyclopentane;iron;hexafluorophosphate
Standard InChI InChI=1S/2C5H10.F6P.Fe/c2*1-2-4-5-3-1;1-7(2,3,4,5)6;/h2*1-5H2;;/q;;-1;
Standard InChI Key IAZZKFUOICUZOM-UHFFFAOYSA-N
SMILES C1=C[CH]C=C1.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Fe]
Canonical SMILES C1CCCC1.C1CCCC1.F[P-](F)(F)(F)(F)F.[Fe]

Introduction

Chemical Identity and Structure

Ferrocenium hexafluorophosphate is an organometallic compound with the chemical formula [Fe(C5H5)2]PF6, consisting of a ferrocenium cation ([Fe(C5H5)2]+) paired with a hexafluorophosphate anion (PF6−). This sandwich compound features an iron(III) center between two cyclopentadienyl rings, resulting in its characteristic structure and properties.

The compound has the following key physical and chemical properties:

PropertyValue
CAS Number11077-24-0
Molecular FormulaC10H10F6FeP
Molecular Weight330.99-341.07 g/mol*
Physical AppearanceDeep blue crystalline solid
Magnetic PropertiesParamagnetic
Crystal StructureMonoclinic

*Note: Different sources report slightly varying molecular weights.

The crystal structure of ferrocenium hexafluorophosphate is monoclinic with well-separated cations and anions. The PF6− anions can rotate freely within the crystal lattice. X-ray crystallographic studies have determined that the average Fe-C bond length is approximately 2.04 Å, which is slightly longer than in neutral ferrocene due to the oxidation of iron from Fe(II) to Fe(III).

Synthesis and Preparation

Standard Synthetic Methods

Though commercially available at 97% purity, ferrocenium hexafluorophosphate can be synthesized in the laboratory through the oxidation of ferrocene followed by anion exchange. The typical preparation involves oxidizing ferrocene with ferric salts, followed by the addition of hexafluorophosphoric acid.

The reaction can be represented as:

Fe(C5H5)2 + Fe3+ → [Fe(C5H5)2]+ + Fe2+
[Fe(C5H5)2]+ + PF6− → [Fe(C5H5)2]PF6

Alternative Oxidation Methods

Several alternative oxidizing agents can be employed for the preparation of ferrocenium hexafluorophosphate, including:

  • Benzoquinone

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Silver hexafluorophosphate (AgPF6)

  • 2,2,6,6-Tetramethyl-1-oxopiperidinium hexafluorophosphate

These alternative methods may offer advantages in certain contexts, particularly when milder oxidation conditions are desired or when iron-containing byproducts would be problematic.

Chemical Properties and Reactivity

Redox Properties

This well-defined electrochemical behavior makes ferrocenium hexafluorophosphate particularly valuable as a reference standard in electrochemical studies. The reduced product, ferrocene, is relatively inert and can be readily separated from ionic reaction products, which is advantageous for synthetic applications.

Stability in Different Solvents

The stability of ferrocenium hexafluorophosphate varies significantly depending on the solvent environment:

Solvent TypeStability
AcetonitrileStable for extended periods
DichloromethaneStable for extended periods
Ethereal solventsSlowly decomposes
N,N-dimethylformamide (DMF)Slowly decomposes
Dimethyl sulfoxide (DMSO)Slowly decomposes
Apolar solventsPoor solubility; stability varies

The compound exhibits limited solubility in apolar solvents, suggesting that for applications in such media, more lipophilic anions might be preferable to hexafluorophosphate.

Reactions with Nucleophiles

Ferrocenium hexafluorophosphate undergoes interesting reactions with various nucleophiles. In particular, its reactions with phosphorus-containing nucleophiles (P-OR compounds) have been extensively studied. These reactions can proceed through two distinct pathways:

  • C-H functionalization of the cyclopentadienyl ring

  • Complete replacement of the cyclopentadienyl ring

The reaction outcome strongly depends on the electronic properties of the nucleophile, as quantified by the Tolman electronic parameter:

  • Nucleophiles with Tolman electronic parameter below 2070 cm−1 yield only ferrocenylphosphonium salts

  • Nucleophiles with parameters between 2073 cm−1 and 2080 cm−1 yield only half-sandwich complexes

  • Nucleophiles with parameters from 2070 cm−1 to 2073 cm−1 yield mixtures of both products

The stability of ferrocenium compounds in the presence of nucleophiles is an important consideration. Studies have shown that ferrocenium cations can decompose in the presence of nucleophiles such as alcohols, with the decomposition rate depending on factors such as the structure of the ferrocenium compound, the nature and concentration of the nucleophile, and the solvent environment.

Applications in Organic Synthesis

Catalytic Applications

Ferrocenium hexafluorophosphate serves as a catalyst in various organic reactions due to its stability and well-defined redox properties. Its applications include:

  • Etherification of propargylic alcohols

  • Acceleration of solvent-free cyanosilylation of carbonyl compounds

  • Acting as a weak Lewis acid catalyst for reactions such as the Diels-Alder reaction

These catalytic applications leverage the compound's ability to facilitate electron transfer processes and its compatibility with a range of functional groups.

Oxidative Transformations

As a single-electron oxidant, ferrocenium hexafluorophosphate can facilitate numerous oxidative transformations. Recent research has demonstrated that substituted ferrocenium salts with enhanced oxidizing power can mediate oxidative bicyclization reactions under milder conditions than standard ferrocenium hexafluorophosphate.

For example, an oxidative bicyclization to form bicyclic lactones can be performed under remarkably mild conditions using appropriately substituted ferrocenium salts. This demonstrates the potential for fine-tuning the oxidative properties of ferrocenium salts through strategic structural modifications.

Advanced Research and Developments

Substituted Ferrocenium Derivatives

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

These hazard statements indicate that the compound can cause irritation to skin, eyes, and the respiratory tract.

Comparison with Related Compounds

Other Ferrocenium Salts

Ferrocenium hexafluorophosphate is one of several ferrocenium salts used in chemistry. Another common variant is ferrocenium tetrafluoroborate ([Fe(C5H5)2]BF4), which exhibits similar properties. The choice between different ferrocenium salts often depends on solubility requirements, compatibility with other reagents, ease of separation, and cost considerations.

Substituted Ferrocenium Derivatives

Future Perspectives

Research on ferrocenium hexafluorophosphate and related compounds continues to evolve. Several promising directions for future research include:

  • Further fine-tuning of oxidative properties through strategic substitution patterns

  • Expansion of catalytic applications to additional reaction types

  • Development of immobilized or recyclable ferrocenium reagents

  • Exploration of applications in emerging areas such as photoredox catalysis and electrosynthesis

These developments will likely further enhance the utility of ferrocenium hexafluorophosphate and its derivatives in both academic and industrial settings.

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